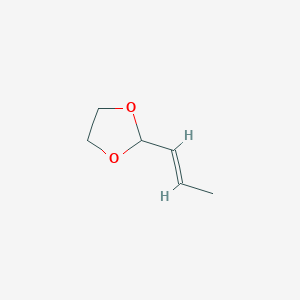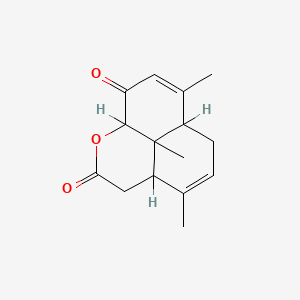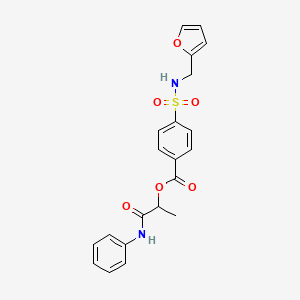![molecular formula C18H20N2S B14163992 2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione CAS No. 224619-07-2](/img/structure/B14163992.png)
2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione is a complex heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique spiro-fused structure, which includes a quinazoline core and a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 2-aminobenzamide with cyclopentanone in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the quinazoline core can interact with DNA or RNA, potentially disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptane]-4-thione
- 2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]thione
Uniqueness
2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1’-cyclopentane]-4-thione is unique due to its specific spiro-fused structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
224619-07-2 |
|---|---|
Molekularformel |
C18H20N2S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
2-ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione |
InChI |
InChI=1S/C18H20N2S/c1-2-14-19-16-13-8-4-3-7-12(13)11-18(9-5-6-10-18)15(16)17(21)20-14/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
YLEWYDPCWTZSBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=S)C2=C(N1)C3=CC=CC=C3CC24CCCC4 |
Löslichkeit |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)


![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)


![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)

![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)
![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
